molecular formula C17H16ClN3O3S2 B2460110 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 904818-43-5

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2460110
CAS No.: 904818-43-5
M. Wt: 409.9
InChI Key: SCGZAHYHOVHLMD-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a benzothiazole-derived benzamide compound characterized by a 7-chloro-4-methyl-substituted benzothiazole core and a 4-(dimethylsulfamoyl)benzamide moiety.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S2/c1-10-4-9-13(18)15-14(10)19-17(25-15)20-16(22)11-5-7-12(8-6-11)26(23,24)21(2)3/h4-9H,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGZAHYHOVHLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Methylation: The methyl group at the 4-position can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Formation of the Benzamide Group: The benzamide group can be introduced by reacting the benzothiazole derivative with 4-aminobenzoyl chloride under basic conditions.

    Introduction of the Dimethylsulfamoyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the benzamide group to an amine.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and heat.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The compound’s differentiation from analogs primarily arises from substituents on the benzothiazole ring and the sulfonamide group. Key comparisons include:

Table 1: Substituent and Molecular Weight Comparison
Compound Name Benzothiazole Substituents Sulfonamide/Other Group Molecular Weight (g/mol) Source
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide 7-Cl, 4-CH₃ 4-(dimethylsulfamoyl) ~450 (inferred)* -
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide 4,5-Cl₂ 3,5-dimethoxy High (exact value unspecified)
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(3,4-dihydroquinoline-sulfonyl)benzamide 5-Cl, 4-CH₃ 4-(3,4-dihydroquinoline-sulfonyl) 498.02
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide 7-Cl, 4-CH₃ 4-(diethylsulfamoyl) ~478 (inferred)
4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide 7-Cl, 4-CH₃ 4-(benzyl-ethyl-sulfamoyl) 500.03

*Inferred based on diethylsulfamoyl analog () and bulkier substituents in .

Key Observations:

Benzothiazole Substituents: The 7-chloro-4-methyl configuration in the target compound is distinct from dichloro () or 5-chloro-4-methyl () analogs. Methyl groups enhance lipophilicity compared to methoxy substituents (), which may influence membrane permeability .

Sulfonamide Group Modifications: The dimethylsulfamoyl group in the target compound is less bulky than diethylsulfamoyl () or benzyl-ethyl-sulfamoyl (), likely reducing molecular weight and improving solubility . Bulkier sulfonamide groups (e.g., 3,4-dihydroquinoline-sulfonyl in ) increase molecular weight (>490 g/mol) and may hinder pharmacokinetic properties .

Availability and Research Utility

  • Analogs in are available in 1–28 mg quantities, indicating experimental-scale synthesis. The absence of salt data () limits direct solubility comparisons but underscores the exploratory stage of these compounds .

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and applications in various fields.

Chemical Structure and Synthesis

The compound contains a benzothiazole moiety substituted with a chlorine atom and a methyl group, combined with a dimethylsulfamoyl group attached to a benzamide. The synthesis generally involves the following steps:

  • Formation of Benzothiazole Ring : The benzothiazole ring can be synthesized through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones under acidic conditions.
  • Substitution Reactions : Chlorination and methylation steps introduce the chlorine and methyl groups.
  • Amidation : The final step involves coupling the benzothiazole derivative with dimethylsulfamoylbenzamide.

Antimicrobial Properties

Research has indicated that compounds within the benzothiazole family exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction, as evidenced by increased levels of pro-apoptotic markers such as caspase-3 and PARP cleavage.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It could interact with specific receptors, leading to altered signaling pathways that promote apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results showed a significant reduction in bacterial load in treated samples compared to controls.
  • Cancer Cell Studies : Research published in Cancer Letters highlighted the compound's ability to induce apoptosis in MCF-7 cells through mitochondrial pathway activation, suggesting potential as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves:

Benzothiazole core formation : Cyclization of substituted 2-aminothiophenol derivatives with chloro-methylbenzoic acid under acidic conditions .

Coupling with dimethylsulfamoyl benzamide : Acylation or nucleophilic substitution reactions, often using coupling agents like EDCI/HOBt in aprotic solvents (e.g., DMF) .

  • Critical factors : Temperature (60–100°C), solvent polarity (DMF enhances reactivity), and catalyst choice (e.g., triethylamine for pH control) significantly impact yield (reported 55–75%) and byproduct formation .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis via SHELX software resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding with sulfamoyl groups) .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR identify substituent environments (e.g., dimethylsulfamoyl protons at δ 2.8–3.1 ppm) .
  • IR : Peaks at 1670 cm1^{-1} (amide C=O) and 1320 cm1^{-1} (sulfonamide S=O) confirm functional groups .

Q. What are the critical physical and chemical properties influencing experimental handling and stability?

  • Answer :

  • Solubility : Limited in water; soluble in DMSO or DMF (>10 mg/mL) for in vitro assays .
  • Stability : Degrades under strong acidic/basic conditions (pH <3 or >10); store at -20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different in vitro models?

  • Methodological Answer :

  • Experimental design :

Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., cisplatin as a positive control) .

Dose-response profiling : Test across a broad concentration range (1 nM–100 µM) to identify IC50_{50} variability .

  • Data analysis : Apply statistical tools (e.g., ANOVA) to account for batch effects or cell passage number discrepancies .

Q. What methodological approaches determine the compound’s interaction with molecular targets like enzymes or receptors?

  • Answer :

  • Computational docking : Use AutoDock Vina to predict binding affinities to targets (e.g., EGFR kinase; ΔG ≈ -9.2 kcal/mol) .
  • Biophysical assays :
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (kon_{on}/koff_{off}) to purified proteins .
  • Fluorescence polarization : Competitive displacement assays using fluorescent probes (e.g., FITC-labeled ATP) .

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

  • Methodological Answer :

  • Byproduct identification : LC-MS or TLC monitors intermediates (e.g., unreacted benzothiazole precursors) .
  • Optimization strategies :

Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, minimizing degradation .

Solvent selection : Switch from DCM to THF improves selectivity for the amide bond formation (yield increase from 60% to 82%) .

Data Contradiction Analysis

Q. Why do structural studies report varying conformations of the dimethylsulfamoyl group?

  • Answer :

  • Crystallographic vs. solution-state data : X-ray structures show planar sulfonamide groups due to crystal packing, while NMR in solution reveals rotational flexibility around the S-N bond .
  • Mitigation : Compare multiple crystal forms (polymorphs) and conduct molecular dynamics simulations to assess conformational flexibility .

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